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molecular formula C12H12O3 B8427942 1,4-Dihydro-6-methoxy-1,4-methanonaphthalene-5,8-diol

1,4-Dihydro-6-methoxy-1,4-methanonaphthalene-5,8-diol

Cat. No. B8427942
M. Wt: 204.22 g/mol
InChI Key: QRQRAQRMVOUIMS-UHFFFAOYSA-N
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Patent
US05708168

Procedure details

To stirred MeOH (65 mL), which had been purged with N2 for 5 min, there was added 1,4,4a,8a-tetrahydro-6-methoxy-1,4-methanonaphthalene-5,8-dione (47, 1.50 g, 7.30 mmol) to give a solution. Solid Na2CO3 (2.02 g, 14.6 mmol) was then added under N2. The resulting light green suspension was allowed to stir under N2 for 15 min at rt. TLC analysis (10% MeOH, 90% CHCl3) indicated total consumption of the organic starting material. While still under N2, the reaction was diluted with H2O (20 mL). The pH was adjusted to slightly acidic by the slow and careful addition of concd HCl, after which the solution was light pink. The methanol was then removed in vacuo (vacuum relieved with N2) to give a light green solution. The pH was approximately 8. The pH was then adjusted to 2 with 10% HCl at which point the product crystallized. The crystals were collected, washed with 10% HCl (4×3 mL) and dried in vacuo to yield 48 as a near colorless crystalline solid (1.32 g, 88%, pure by TLC and 1H NMR); mp 151°-153° C.; 1H NMR (vide infra).
Name
Quantity
65 mL
Type
reactant
Reaction Step One
Name
1,4,4a,8a-tetrahydro-6-methoxy-1,4-methanonaphthalene-5,8-dione
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
2.02 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Yield
88%

Identifiers

REACTION_CXSMILES
CO.[CH3:3][O:4][C:5]1[C:6](=[O:17])[CH:7]2[CH:12]([C:13](=[O:15])[CH:14]=1)[CH:11]1[CH2:16][CH:8]2[CH:9]=[CH:10]1.C([O-])([O-])=O.[Na+].[Na+].Cl>C(Cl)(Cl)Cl>[CH3:3][O:4][C:5]1[CH:14]=[C:13]([OH:15])[C:12]2[CH:11]3[CH2:16][CH:8]([CH:9]=[CH:10]3)[C:7]=2[C:6]=1[OH:17] |f:2.3.4|

Inputs

Step One
Name
Quantity
65 mL
Type
reactant
Smiles
CO
Step Two
Name
1,4,4a,8a-tetrahydro-6-methoxy-1,4-methanonaphthalene-5,8-dione
Quantity
1.5 g
Type
reactant
Smiles
COC=1C(C2C3C=CC(C2C(C1)=O)C3)=O
Step Three
Name
Quantity
2.02 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir under N2 for 15 min at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
had been purged with N2 for 5 min
Duration
5 min
CUSTOM
Type
CUSTOM
Details
to give a solution
CUSTOM
Type
CUSTOM
Details
consumption of the
ADDITION
Type
ADDITION
Details
While still under N2, the reaction was diluted with H2O (20 mL)
ADDITION
Type
ADDITION
Details
careful addition of concd HCl
CUSTOM
Type
CUSTOM
Details
The methanol was then removed in vacuo (vacuum relieved with N2)
CUSTOM
Type
CUSTOM
Details
to give a light green solution
CUSTOM
Type
CUSTOM
Details
crystallized
CUSTOM
Type
CUSTOM
Details
The crystals were collected
WASH
Type
WASH
Details
washed with 10% HCl (4×3 mL)
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COC1=C(C=2C3C=CC(C2C(=C1)O)C3)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.32 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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